3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a quinolinone group, an oxadiazole group, and a benzyloxy group. These groups are common in many pharmaceuticals and could suggest potential bioactivity .
Chemical Reactions Analysis
The benzyloxy group in the compound could potentially undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The oxadiazole ring is generally stable but can participate in reactions under certain conditions .Scientific Research Applications
Anticancer Properties
This compound has shown promise as a potential anticancer agent. Researchers have synthesized and evaluated various derivatives of this compound for their cytotoxicity against cancer cell lines. For instance:
- Compound 5o : Among the synthesized conjugates, compound 5o exhibited excellent cytotoxicity with an IC50 value of 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), and 4.46 ± 0.53 µM (PC-3) against breast, cervical, and prostate cancer cell lines, respectively .
- Apoptosis Induction : Compound 6f, another derivative, induced apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy .
Tubulin Polymerization Inhibition
The compound’s inhibitory effect on tubulin polymerization makes it relevant for cancer therapy. Specifically:
- Tubulin Binding : Some derivatives were evaluated for their binding modes at the colchicine-binding site of tubulin protein (PDB ID-3E22). This interaction could disrupt microtubule dynamics and hinder cancer cell division .
EGFR Kinase Inhibition
Additionally, this compound has been investigated for its inhibitory activity against EGFR kinase:
- Compound 6f : It inhibits EGFR kinase at a concentration of 2.05 µM and shows potent antiproliferative results against A549 lung cancer cells (IC50 = 5.6 µM) .
Other Potential Applications
While the above fields are well-studied, further research may uncover additional applications. For instance:
properties
IUPAC Name |
6-fluoro-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3/c1-2-14-31-16-23(25(32)22-15-20(28)10-13-24(22)31)27-29-26(30-34-27)19-8-11-21(12-9-19)33-17-18-6-4-3-5-7-18/h3-13,15-16H,2,14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKKMGDDDBHQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one |
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